molecular formula C27H25N5O3 B2802367 N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-45-9

N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2802367
CAS No.: 1031650-45-9
M. Wt: 467.529
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a quinazoline core structure that bears a triazolo ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazoloquinazolines are often synthesized through reactions involving amidines . These reactions are typically conducted under mild and scalable electrolytic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and DSC . Single-crystal X-ray diffraction is also used to confirm the structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their balance between energy and safety, with excellent detonation performance and low mechanical sensitivity .

Scientific Research Applications

Antimicrobial Activity

A study by El‐Kazak & Ibrahim (2013) focused on the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, sharing structural similarities with the chemical . These compounds were evaluated for their antimicrobial activities, indicating a promising avenue for the use of such molecules in fighting microbial infections (El‐Kazak & Ibrahim, 2013).

Biological Activity Prediction

Research by Danylchenko et al. (2016) applied computer modeling to predict the biological activity spectrum and acute toxicity of related triazoloquinazoline derivatives. The findings suggested potential applications of these compounds in treating neurological disorders and reproductive dysfunctions, due to their predicted antineurotic properties and low toxicity (Danylchenko et al., 2016).

Anticancer Activity

A study by Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives to assess their structural requirements for anticancer activity. These compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of triazoloquinazoline derivatives in cancer treatment (Reddy et al., 2015).

Development of Novel Pharmaceuticals

Gineinah (2001) synthesized 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline structures, exhibiting good antibacterial potency. This work underscores the potential of such compounds in the development of new antibacterial agents (Gineinah, 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylbenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized with triphosgene and 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide to yield the final product.", "Starting Materials": [ "4-isopropylbenzylamine", "4-methoxyphenylacetic acid", "triphosgene", "3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" ], "Reaction": [ "Step 1: React 4-isopropylbenzylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate N-(4-isopropylbenzyl)-4-methoxyphenylacetamide.", "Step 2: Cyclize the intermediate with triphosgene in the presence of a base such as pyridine to form the chloroformate intermediate N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloroformate.", "Step 3: React the chloroformate intermediate with 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in the presence of a base such as triethylamine to yield the final product N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS No.

1031650-45-9

Molecular Formula

C27H25N5O3

Molecular Weight

467.529

IUPAC Name

3-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-16(2)18-6-4-17(5-7-18)15-28-26(33)20-10-13-22-23(14-20)32-25(29-27(22)34)24(30-31-32)19-8-11-21(35-3)12-9-19/h4-14,16,31H,15H2,1-3H3,(H,28,33)

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.